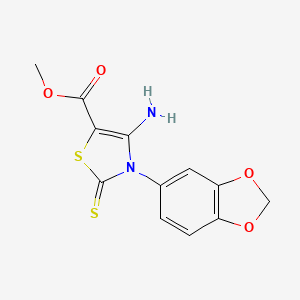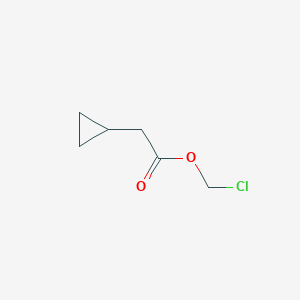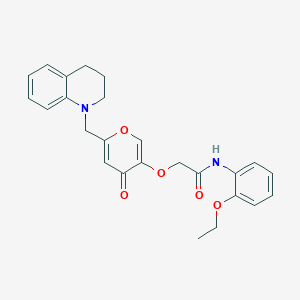
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11BrFNSi and a molecular weight of 248.17 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine consists of a pyridine ring with bromo, fluoro, and trimethylsilyl substituents . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Synthesis and Antioxidant Properties
A study reports on the synthesis and investigation of 6-substituted-2,4-dimethyl-3-pyridinols, which display significant antioxidant properties. The research highlights a general synthetic strategy that includes a low-temperature aryl bromide-to-alcohol conversion. This process yields compounds with potent phenolic chain-breaking antioxidant capabilities, making them among the most effective antioxidants of their kind to date (Wijtmans et al., 2004).
Novel Salts Synthesis
Another research effort outlines the creation of N-Fluoropyridinium salts, produced by treating pyridine-F2 adducts with strong acids or trimethylsilyl esters. This work represents the first stable 1:1 salts of the pyridine nucleus and halogen atoms, paving the way for further exploration of pyridine-based compounds in chemical synthesis (Umemoto & Tomita, 1986).
Pyrrole Derivatives
Research on 3-lithiopyrroles via halogen-metal interchange from 3-bromo-1-(triisopropylsilyl)pyrroles demonstrates the method's efficacy in generating 3-substituted pyrroles, which may be converted into various biologically active compounds. This technique showcases the versatility of silyl-protected pyridine derivatives in synthesizing complex organic structures (Muchowski & Naef, 1984).
Molecular Structures
The preparation and molecular structure examination of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines have been documented, revealing significant bending towards the nitrogen heteroatom. This research sheds light on the intrinsic properties of heteroarene skeletons and their potential in developing new chemical entities (Riedmiller et al., 1999).
Elementally Diverse Pyridines
A study synthesizes pyridines substituted with five different elements, excluding hydrogen, through regioselective installation of functional groups. This work introduces novel methodologies for the rapid synthesis of pyridones and dehalocyanation of iodopyridines, contributing to the diverse functionalization of pyridine nuclei (Kieseritzky & Lindström, 2010).
作用機序
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . It may cause respiratory irritation (STOT SE 3) . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWABYNYSGASQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)
![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2688322.png)
![Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2688324.png)
![5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2688326.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2688327.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2688328.png)